Natriumstärkeglycolat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium Starch Glycolate, also known as SSG, is a synthetic polymer composed of a linear chain of glucose molecules. It is a widely used pharmaceutical excipient and is used to improve the performance of tablets and capsules. It is also used in a variety of other applications, such as in food, cosmetics, and medical devices. SSG is a common ingredient in many pharmaceutical formulations and is used to improve the flowability, compressibility, and stability of the active ingredients.

Wissenschaftliche Forschungsanwendungen

Superdesintegriermittel in pharmazeutischen Formulierungen

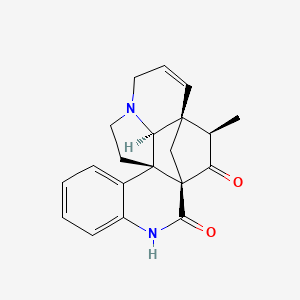

SSG wird häufig als Superdesintegriermittel in pharmazeutischen Formulierungen verwendet {svg_1} {svg_2}. Es weist eine schnelle Feuchtigkeitsaufnahme auf, die zu einer Schwellung und anschließendem beschleunigten Zerfall von Tabletten und Granulaten führt {svg_3} {svg_4}. Dadurch wird die Auflösung der pharmazeutischen Wirkstoffe (APIs) verbessert, was die Wirksamkeit des Medikaments steigert {svg_5}.

Synthese aus Sagopalme-Stärke

Sagopalme-Stärke weist bemerkenswerte Ähnlichkeiten zu den Stärken von Maniok, Kartoffel und Mais auf {svg_6} {svg_7}. SSG kann aus Sagopalme-Stärke mithilfe verschiedener Methoden synthetisiert werden, darunter wässrige, Extrusions-, organische Lösungsmittel-Slurry- und Trockenmethoden {svg_8} {svg_9}. Nach der Vernetzung erhöht sich der Phosphorgehalt von Sagopalme-Stärke um etwa 0,3 mg/g {svg_10} {svg_11}.

Verbesserung der Arzneimittellöslichkeit

SSG ist ein pharmazeutischer Hilfsstoff, der die Arzneimittellöslichkeit sowohl für Tabletten als auch für Kapseln während des gesamten Arzneimittelbewertungsprozesses verbessert {svg_12}. Diese Eigenschaft ist entscheidend für die Bioverfügbarkeit des Arzneimittels und beeinflusst seine therapeutische Wirksamkeit {svg_13}.

Verwendung in oral dispergierbaren Tabletten

SSG wird hauptsächlich als modernes Superdesintegriermittel in oralen Darreichungsformen verwendet {svg_14}. Beispielsweise wurde es in oral dispergierbaren Tabletten verwendet, um die Auflösung von Ibuprofen zu verbessern {svg_15}.

Verwendung in Kapselformulierungen

In Kapselformulierungen trägt SSG zur gleichmäßigen Dispersion und Freisetzung von APIs bei {svg_16}. Es ermöglicht einen schnellen Zerfall des Kapselinhalts und erleichtert die effiziente Freisetzung und anschließende Absorption der eingeschlossenen Arzneimittel {svg_17}.

Geliermittel

Neben der Verwendung als Superdesintegriermittel wird SSG auch als Geliermittel verwendet {svg_18}. Diese Eigenschaft ist bei der Formulierung bestimmter Arten pharmazeutischer Darreichungsformen von Vorteil {svg_19}.

Wirkmechanismus

Target of Action

Sodium Starch Glycolate (SSG) is primarily targeted at the pharmaceutical formulations in which it is included . It is extensively used as a superdisintegrant in different drug formulations .

Mode of Action

SSG operates by absorbing water rapidly , which results in swelling . This swelling leads to the quick disintegration of tablets and granules . The mechanism by which SSG achieves disintegration is through wicking, rapid swelling, and deaggregation of granules .

Biochemical Pathways

Its role is to facilitate the breakdown of the pharmaceutical formulation , allowing the active ingredients to be released and interact with their respective biochemical pathways .

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME) of the active pharmaceutical ingredients in the formulations where it is used. By promoting the rapid disintegration of tablets and granules, SSG enhances the bioavailability of the active ingredients .

Result of Action

The primary result of SSG’s action is the rapid disintegration of pharmaceutical formulations, such as tablets and capsules . This facilitates the release of the active ingredients into the body, enabling them to exert their therapeutic effects .

Action Environment

The action of SSG can be influenced by environmental factors. For instance, SSG is very stable and should be stored in a closed container to prevent clumping that could occur with significant changes in humidity and temperature . If stored under appropriate temperature and humidity conditions, the physical properties of SSG can remain unchanged for up to 4 years .

Safety and Hazards

Zukünftige Richtungen

SSG is extensively used as a superdisintegrant in different drug formulations . It is available as different brands i.e Primojel, Explotab, and Vivastar with different properties . Its use in the pharmaceutical industry is expected to continue due to its adaptability and compatibility with many active pharmaceutical ingredients and processing technologies .

Biochemische Analyse

Biochemical Properties

Sodium starch glycolate plays a crucial role in biochemical reactions, primarily due to its ability to interact with water and other biomolecules. It absorbs water quickly, causing the starch molecules to swell and disintegrate. This property is particularly useful in pharmaceutical formulations where rapid drug release is desired . Sodium starch glycolate interacts with various enzymes and proteins, facilitating the breakdown of tablets into smaller particles, which enhances drug solubility and absorption .

Cellular Effects

Sodium starch glycolate influences various cellular processes by promoting the rapid disintegration of tablets, which in turn affects drug release and absorption. It impacts cell function by enhancing the availability of the active pharmaceutical ingredient, thereby influencing cell signaling pathways, gene expression, and cellular metabolism . The rapid disintegration of tablets ensures that the drug is released quickly, leading to a more immediate therapeutic effect.

Molecular Mechanism

At the molecular level, sodium starch glycolate exerts its effects through its ability to absorb water and swell. This swelling action disrupts the tablet matrix, leading to its disintegration. The compound interacts with water molecules, forming hydrogen bonds that facilitate the swelling process . Additionally, sodium starch glycolate may interact with other excipients in the formulation, enhancing its disintegration properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium starch glycolate can change over time due to its stability and degradation properties. The compound is generally stable under normal storage conditions, but its disintegration efficiency may decrease over time if exposed to high humidity or temperature . Long-term studies have shown that sodium starch glycolate maintains its disintegration properties for extended periods, ensuring consistent drug release and absorption .

Dosage Effects in Animal Models

The effects of sodium starch glycolate vary with different dosages in animal models. At lower dosages, the compound effectively promotes tablet disintegration and drug release without causing adverse effects. At higher dosages, sodium starch glycolate may cause gastrointestinal irritation or other toxic effects . It is essential to optimize the dosage to achieve the desired therapeutic effect while minimizing potential side effects.

Metabolic Pathways

Sodium starch glycolate is involved in various metabolic pathways, primarily related to its role as a disintegrant. It interacts with enzymes and cofactors that facilitate the breakdown of starch molecules into smaller fragments . This interaction enhances the solubility and absorption of the active pharmaceutical ingredient, improving its bioavailability .

Transport and Distribution

Within cells and tissues, sodium starch glycolate is transported and distributed through interactions with water and other biomolecules. It is primarily localized in the gastrointestinal tract, where it facilitates the disintegration of tablets and the release of the active ingredient . The compound’s ability to absorb water and swell ensures its effective distribution within the tablet matrix, promoting rapid drug release .

Subcellular Localization

Sodium starch glycolate’s subcellular localization is primarily within the gastrointestinal tract, where it exerts its disintegration properties. The compound does not undergo significant post-translational modifications or targeting signals, as its primary function is to facilitate the breakdown of tablets . Its activity is mainly localized to the site of drug administration, ensuring efficient drug release and absorption.

Eigenschaften

| { "Design of the Synthesis Pathway": "Sodium Starch Glycolate can be synthesized by the reaction of starch with sodium hydroxide and chloroacetic acid.", "Starting Materials": [ "Starch", "Sodium Hydroxide", "Chloroacetic Acid" ], "Reaction": [ "Starch is first suspended in water.", "Sodium hydroxide is added to the starch suspension and the mixture is heated to 60-70°C.", "Chloroacetic acid is slowly added to the mixture while stirring.", "The reaction mixture is then heated to 80-90°C for 2-3 hours.", "The resulting product is then filtered, washed with water, and dried to obtain Sodium Starch Glycolate." ] } | |

| 9063-38-1 | |

Molekularformel |

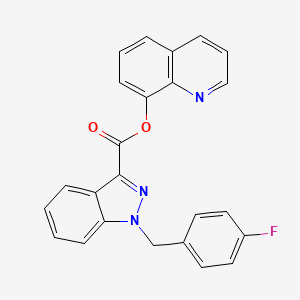

C29H32N4O5 |

Molekulargewicht |

516.6 g/mol |

IUPAC-Name |

19-ethyl-19-hydroxy-10-[2-(1-methylpiperidin-3-yl)ethoxyiminomethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C29H32N4O5/c1-3-29(36)23-13-25-26-21(16-33(25)27(34)22(23)17-37-28(29)35)20(19-8-4-5-9-24(19)31-26)14-30-38-12-10-18-7-6-11-32(2)15-18/h4-5,8-9,13-14,18,36H,3,6-7,10-12,15-17H2,1-2H3 |

InChI-Schlüssel |

XQGJJVUDKQCQFI-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCC6CCCN(C6)C)O |

Synonyme |

Carboxymethyl Starch Sodium Salt; Covagel; Crayon B 300P; Deprogel; Emsize CMS 100; Emsize CMS 60; Estarl A 100; Explosol; Explotab; Explotab CL-V; Expotab PCF; F 500 Papeal No. 50; Glycol YS; Glycolys LV; Glycolys Std; KMK-BUR 1; KMK-OK; Kiprogum F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.